Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester
Description
This compound is a methyl ester derivative featuring a quinoline core substituted with a chloro group at position 4, a cyano group at position 3, and a methoxy group at position 5. The acetic acid moiety is linked via an ether bond at position 6 of the quinoline ring.
Properties
Molecular Formula |
C14H11ClN2O4 |
|---|---|
Molecular Weight |
306.70 g/mol |
IUPAC Name |
methyl 2-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)oxyacetate |
InChI |
InChI=1S/C14H11ClN2O4/c1-19-11-4-10-9(14(15)8(5-16)6-17-10)3-12(11)21-7-13(18)20-2/h3-4,6H,7H2,1-2H3 |
InChI Key |
XCATUHBYTRDKCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)OCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester typically involves the reaction of 4-chloro-3-cyano-7-methoxy-6-quinoline with acetic acid and methanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The chloro and cyano groups can interact with enzymes, leading to enzyme inhibition. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Ethyl Ester Analog
Compound: Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester (CAS: 307353-96-4)
- Structural Difference : Ethyl group replaces the methyl ester.
- Ethyl esters are often hydrolyzed more slowly in vivo, which could extend bioavailability .
Quinoline-2-Carboxylic Acid Methyl Ester
Compound: 4-Chloro-6-methoxy-quinoline-2-carboxylic acid methyl ester (CAS: 905807-62-7)
- Structural Difference: Carboxylic acid ester directly attached to position 2 of the quinoline ring, lacking the acetic acid ether linkage.
- The chloro and methoxy substituents are conserved, suggesting retained antimicrobial activity .
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid
Compound: (6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid (Cat No.: L018772)
- Structural Difference: A phenyl group at position 4 and an oxo group at position 2 on the quinoline ring, with an acetic acid group at position 3.
- This compound is prioritized in cancer and inflammation research due to its reactivity and solubility .
Phenoxyacetic Acid Derivatives
Examples :
- Acetic acid, 2-(3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester (CAS: 646054-36-6)
- Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester (CAS: DTXSID20466381)
- Structural Differences: Phenol-based core instead of quinoline, with iodine substituents.
- Impact: Iodine increases molecular weight and polarizability, enhancing halogen bonding interactions. These compounds are less likely to penetrate cell membranes compared to quinoline derivatives due to higher steric bulk .
Coumarin-Based Analogs
Example : [(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- Structural Difference: Coumarin (chromen) core replaces quinoline, with a benzyl group at position 3.
- Impact: Coumarins are known for fluorescence and anticoagulant activity. The benzyl group may enhance binding to hydrophobic enzyme pockets, but the lack of a cyano group reduces electrophilicity .
Research and Application Insights
- Pharmaceutical Potential: The target compound’s cyano group may enhance binding to enzymes like cytochrome P450, common in drug metabolism pathways.
- Synthetic Utility: As seen in , ethyl/methyl esters of quinoline derivatives serve as intermediates for hydrazides and Schiff bases, which are precursors to antimicrobial agents .
- Limitations: High halogen content (e.g., iodine in phenoxy derivatives) or steric bulk may reduce bioavailability, making the target compound’s balance of substituents advantageous for drug design .
Biological Activity
Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester, commonly referred to as a quinoline derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a chloro-cyano moiety and a methoxy group on a quinoline backbone. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 300.71 g/mol. The structure can be represented as follows:
- SMILES : ClC1=C(C(=CC(=C1OC)C#N)O)C(=C(C=N2)C#N)O
- InChI : InChI=1S/C14H12ClN2O3/c1-18-12-5-4-11(16)14(19-12)10(15)8-7(17)6-9(10)13(2)3/h4-5,8H,1-3H3
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 300.71 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Antitumor Activity
Research indicates that quinoline derivatives exhibit significant antitumor properties. A study by Qin et al. highlighted that compounds similar to acetic acid methyl ester derivatives have shown potent antitumor activity against various cancer cell lines, including breast and pancreatic cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways such as NF-kB and Akt .
The biological activity of acetic acid methyl ester derivatives can be attributed to their ability to interact with cellular targets and modulate various biochemical pathways:
- Reactive Oxygen Species (ROS) Generation : At low concentrations, these compounds can protect against oxidative stress by inhibiting ROS generation. Conversely, at higher concentrations, they induce apoptosis by increasing ROS levels and decreasing intracellular glutathione .
- Keap1/Nrf2 Pathway Modulation : The compound may activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation .
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Case Study 1: Breast Cancer Cell Lines
In vitro studies demonstrated that treatment with acetic acid methyl ester derivatives resulted in significant apoptosis in breast cancer cell lines. The study reported an IC50 value of approximately 25 µM for inducing cell death through ROS-mediated pathways .
Case Study 2: Pancreatic Ductal Adenocarcinoma (PDAC)
Another study focused on PDAC cells showed that the compound effectively inhibited cell proliferation and induced apoptosis in both K-ras mutant and wild-type cell lines. The results indicated a strong antiproliferative response with an IC50 value of around 30 µM .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | Qin et al., 2016 |
| ROS Generation | Increases at high concentrations | Qin et al., 2016 |
| Cell Cycle Arrest | Inhibits proliferation | Qin et al., 2016 |
Comparison with Other Compounds
| Compound | Antitumor Activity (IC50 µM) | Mechanism of Action |
|---|---|---|
| Acetic Acid Methyl Ester | 25 - 30 | ROS modulation |
| CDDO-Me | 10 - 20 | Keap1/Nrf2 pathway |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
